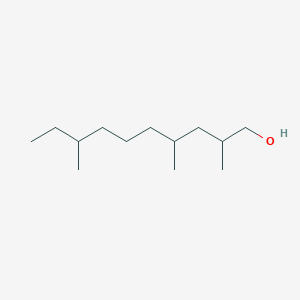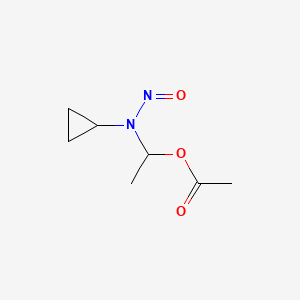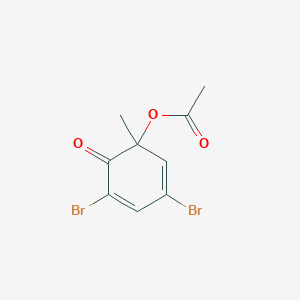![molecular formula C21H24O6 B14354732 4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) CAS No. 90144-94-8](/img/structure/B14354732.png)
4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with four oxygen atoms and two 2-methylphenol groups attached at the 3 and 9 positions. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic core. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then further reacted with 2-methylphenol to yield the final product .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using catalysts such as boron trifluoride diethyl etherate to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as dichloromethane at elevated temperatures to ensure complete conversion of the starting materials .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Diols.
Substitution: Brominated or nitrated phenolic derivatives.
Aplicaciones Científicas De Investigación
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials such as resins and coatings
Mecanismo De Acción
The mechanism of action of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) involves its interaction with various molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The phenolic groups can also participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Similar spirocyclic core but with vinyl groups instead of phenolic groups.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Features ethylidene groups instead of phenolic groups
Uniqueness
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) is unique due to the presence of phenolic groups, which impart distinct chemical reactivity and biological activity compared to other spirocyclic compounds. The combination of the spirocyclic core and phenolic groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
90144-94-8 |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-[3-(4-hydroxy-3-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylphenol |
InChI |
InChI=1S/C21H24O6/c1-13-7-15(3-5-17(13)22)19-24-9-21(10-25-19)11-26-20(27-12-21)16-4-6-18(23)14(2)8-16/h3-8,19-20,22-23H,9-12H2,1-2H3 |
Clave InChI |
HOENWSBRUMONMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2OCC3(CO2)COC(OC3)C4=CC(=C(C=C4)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
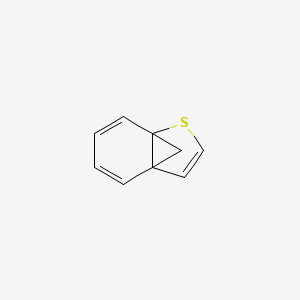
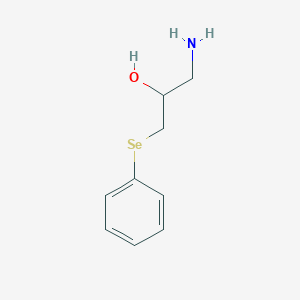
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
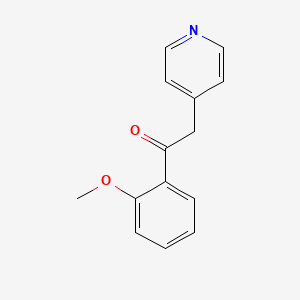
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
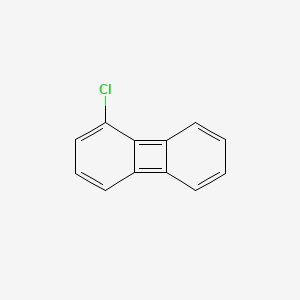
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)

![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

